H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It utilizes isoserine in place of serine as the first amino acid and is capable of activating platelets . This compound is primarily used for research purposes and has shown significant potential in various scientific applications.
Mechanism of Action
Target of Action
The primary target of iso-TRAP-6 is the thrombin receptor . This receptor, also known as Proteinase Activated Receptor 1 (PAR-1) , plays a crucial role in the activation of platelets .
Mode of Action
Iso-TRAP-6 interacts with its target, the thrombin receptor, to activate platelets . It’s important to note that iso-trap-6 has only 15-20% of the platelet aggregating activity of sfllrn , a hexapeptide that also activates the thrombin receptor.
Biochemical Pathways
The activation of the thrombin receptor by iso-TRAP-6 triggers a cascade of biochemical reactions that lead to platelet aggregation . This is part of the body’s natural response to injury, helping to form blood clots and prevent excessive bleeding.
Pharmacokinetics
It’s known that iso-trap-6 significantly resists degradation by aminopeptidase m and is much more stable in plasma and serum . This suggests that iso-TRAP-6 may have a longer half-life and potentially greater bioavailability than other thrombin receptor activators.
Result of Action
The activation of the thrombin receptor by iso-TRAP-6 leads to platelet aggregation . This can help to form blood clots and prevent excessive bleeding. As iso-trap-6 has only 15-20% of the platelet aggregating activity of sfllrn , the effects may be less pronounced.
Preparation Methods
Iso-TRAP-6 is synthesized through a series of peptide synthesis reactions. The process involves the use of isoserine instead of serine as the first amino acid in the sequence. The synthetic route typically includes the following steps:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Cleavage and deprotection: The peptide is cleaved from the solid support and deprotected to yield the final product.
Chemical Reactions Analysis
Iso-TRAP-6 undergoes various chemical reactions, including:
Oxidation: Iso-TRAP-6 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: Iso-TRAP-6 can participate in substitution reactions, where one functional group is replaced by another
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Iso-TRAP-6 has a wide range of scientific research applications, including:
Chemistry: Iso-TRAP-6 is used as a model compound for studying peptide synthesis and modification.
Comparison with Similar Compounds
Iso-TRAP-6 is similar to other PAR-1 agonists, such as TRAP-6. it is unique in that it utilizes isoserine instead of serine as the first amino acid, which may confer different properties and activities . Other similar compounds include:
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-22(29(48)40-21(11-8-12-39-34(37)38)28(47)44-25(33(52)53)16-27(36)46)41-30(49)23(14-19(3)4)42-31(50)24(43-32(51)26(45)17-35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJYQAMJNGSSQH-BKJSQPKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.